L-Tryptophan-13C11,15N2 is a stable isotope-labeled (SIL) analog of L-Tryptophan where all eleven carbon atoms are replaced with ¹³C and both nitrogen atoms are replaced with ¹⁵N. This comprehensive labeling makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry (MS). Its fundamental value lies in being chemically and physically identical to the target analyte, allowing it to accurately correct for variability during sample preparation and analysis, while its significant mass difference ensures it is clearly distinguishable by the instrument.
Substituting L-Tryptophan-13C11,15N2 with more common, less expensive deuterated analogs (e.g., L-Tryptophan-d5) or using a standard with lower isotopic purity introduces significant risks to analytical accuracy. Deuterated standards can exhibit chromatographic retention time shifts relative to the unlabeled analyte, a phenomenon known as the 'isotope effect'. This separation can lead to differential matrix effects, where the standard and analyte are not affected equally by interfering compounds, compromising quantification. Furthermore, standards with low isotopic purity, particularly those with residual unlabeled analyte (M+0 impurity), can artificially inflate the measured concentration of the target compound, leading to a positive bias that is most severe at the lower limit of quantification.
The complete labeling with eleven ¹³C and two ¹⁵N atoms results in a mass increase of +13 Da relative to unlabeled L-Tryptophan. This large mass shift is a critical feature that moves the internal standard's signal far from the natural isotope envelope of the analyte. A mass difference of at least +3 Da is recommended for small molecules to avoid interference. The +13 Da shift of this compound provides a much larger separation than common deuterated alternatives, such as a hypothetical L-Tryptophan-d5 (+5 Da), significantly reducing the risk of 'cross-talk' where the analyte's naturally occurring heavy isotopes (e.g., from ¹³C) contribute to the internal standard signal, a problem that can cause non-linearity at high concentrations.
| Evidence Dimension | Mass Shift vs. Unlabeled Tryptophan |
| Target Compound Data | +13 Da |
| Comparator Or Baseline | Common deuterated analogs (e.g., L-Tryptophan-d5): +5 Da |
| Quantified Difference | 160% greater mass shift than a d5-labeled analog |
| Conditions | Quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
A larger mass shift ensures a clean, interference-free signal for the internal standard, which is essential for building accurate and linear calibration curves across a wide dynamic range.
Unlike deuterated standards which can elute slightly earlier than their unlabeled counterparts in reversed-phase chromatography, ¹³C- and ¹⁵N-labeled standards are known to co-elute perfectly. This is because the C-D bond is physically different from a C-H bond, which can alter the molecule's interaction with the stationary phase, whereas ¹³C and ¹⁵N isotopes do not significantly alter the physicochemical properties. Perfect co-elution ensures that both the analyte and the internal standard experience the exact same matrix effects at the moment of ionization, which is the fundamental requirement for accurate correction and reliable quantification in complex biological samples like plasma or tissue.
| Evidence Dimension | Chromatographic Co-elution with Analyte |
| Target Compound Data | Exhibits virtually identical retention time to the unlabeled analyte. |
| Comparator Or Baseline | Deuterated standards: Can exhibit a noticeable shift in retention time. |
| Quantified Difference | Eliminates chromatographic shifts seen with deuterated analogs, ensuring more reliable correction for matrix effects. |
| Conditions | Reversed-phase liquid chromatography (RPLC) coupled with mass spectrometry. |
This ensures the highest possible accuracy in correcting for signal suppression or enhancement from complex biological matrices, a critical factor for regulated bioanalysis and clinical studies.
Procurement of this compound specifies high isotopic enrichment (typically ≥99% for ¹³C and ≥98% for ¹⁵N). High isotopic purity is a critical parameter for an internal standard because the presence of unlabeled analyte within the standard material directly contributes to the analyte's signal. This leads to a consistent positive bias, which becomes increasingly problematic as the analyte concentration approaches the lower limit of quantification (LLOQ), potentially compromising the validity of low-concentration data in pharmacokinetic or diagnostic assays. Using a standard with verified high isotopic purity is a prerequisite for developing robust and accurate bioanalytical methods.
| Evidence Dimension | Isotopic Purity |
| Target Compound Data | ≥99% for ¹³C, ≥98% for ¹⁵N |
| Comparator Or Baseline | Lower purity standards (<99%) |
| Quantified Difference | Minimizes contribution of M+0 impurity to analyte signal, preventing artificial inflation of results at low concentrations. |
| Conditions | LC-MS/MS bioanalytical method validation, particularly assessment of the Lower Limit of Quantification (LLOQ). |
High isotopic purity is non-negotiable for regulated bioanalysis, ensuring that reported concentrations, especially for low-level samples, are accurate and not artificially inflated by impurities in the standard.
For quantifying tryptophan in plasma, serum, or other biological fluids where accuracy and precision are paramount. The combination of perfect co-elution, high isotopic purity, and a large mass shift makes this standard the appropriate choice for methods that require validation according to regulatory guidelines (e.g., FDA, EMA) for clinical trials or therapeutic drug monitoring.
In studies investigating tryptophan metabolism, such as the kynurenine or serotonin pathways, this compound serves a dual role. It acts as a highly reliable internal standard for quantifying endogenous tryptophan and its metabolites. Additionally, its complete labeling allows it to be used as a tracer to follow the metabolic fate of both carbon and nitrogen atoms from tryptophan through these critical pathways.
The verified high chemical and isotopic purity makes this compound suitable for use in the manufacturing of calibrators and quality control materials for clinical diagnostic kits or laboratory-developed tests. Its stability and well-defined composition provide the traceability and consistency needed for reference standards in multi-site studies or proficiency testing schemes.